molecular formula C10H5Cl3S B11942354 2,3,4-Trichloro-5-phenylthiophene CAS No. 35342-76-8

2,3,4-Trichloro-5-phenylthiophene

Cat. No.: B11942354
CAS No.: 35342-76-8
M. Wt: 263.6 g/mol
InChI Key: WWVRYPUAHAGYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trichloro-5-phenylthiophene is a chemical compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. The compound is substituted with three chlorine atoms at positions 2, 3, and 4, and a phenyl group at position 5. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trichloro-5-phenylthiophene typically involves the chlorination of 5-phenylthiophene. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Techniques such as microwave-assisted synthesis and high-throughput screening of catalysts are also employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trichloro-5-phenylthiophene undergoes various chemical reactions, including:

    Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace one of the chlorine atoms.

    Nucleophilic Substitution: Nucleophiles can attack the carbon atoms bonded to chlorine, leading to substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 2,3,4-tribromo-5-phenylthiophene, while nucleophilic substitution with sodium methoxide can produce 2,3,4-trimethoxy-5-phenylthiophene .

Scientific Research Applications

2,3,4-Trichloro-5-phenylthiophene has several applications in scientific research:

    Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers due to its favorable electronic properties.

    Pharmaceuticals: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic applications.

    Materials Science: The compound is utilized in the fabrication of advanced materials, including sensors and optoelectronic devices.

    Chemical Research: It is employed as a model compound in studies of reaction mechanisms and synthetic methodologies

Mechanism of Action

The mechanism of action of 2,3,4-Trichloro-5-phenylthiophene depends on its specific application. In organic electronics, the compound’s electronic properties, such as its ability to transport charge, are crucial. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of chlorine atoms and the phenyl group can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trichloro-4-phenylthiophene
  • 2,4,5-Trichloro-3-phenylthiophene
  • 2,3,4-Trichloro-5-methylthiophene

Uniqueness

2,3,4-Trichloro-5-phenylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not perform as effectively .

Properties

CAS No.

35342-76-8

Molecular Formula

C10H5Cl3S

Molecular Weight

263.6 g/mol

IUPAC Name

2,3,4-trichloro-5-phenylthiophene

InChI

InChI=1S/C10H5Cl3S/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5H

InChI Key

WWVRYPUAHAGYDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(S2)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.